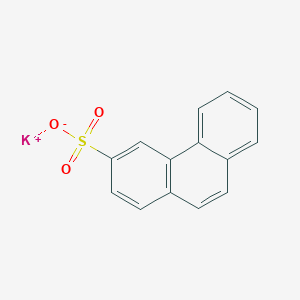![molecular formula C19H16ClN3O2S B6523561 N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 933228-16-1](/img/structure/B6523561.png)
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide, commonly known as CMP-Pyr, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. CMP-Pyr is a unique molecule composed of an aromatic ring and a sulfanylacetamide group. The combination of these two components makes CMP-Pyr a highly versatile compound, with a wide range of possible applications.
Mecanismo De Acción
The exact mechanism of action of CMP-Pyr is not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP-Pyr are not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP-Pyr has several advantages and limitations for use in laboratory experiments. One of the main advantages of CMP-Pyr is its ability to react with a variety of compounds, allowing for a wide range of possible applications. Additionally, CMP-Pyr is relatively stable, making it suitable for use in a variety of laboratory experiments. However, CMP-Pyr is also relatively expensive, which can be a limitation for some laboratory experiments.
Direcciones Futuras
The potential applications of CMP-Pyr are vast and varied. In the future, CMP-Pyr may be used to develop new treatments for various diseases, to study biochemical pathways, or to synthesize novel compounds. Additionally, CMP-Pyr may be used to study the effects of various compounds on gene expression, or to develop new drugs. Finally, CMP-Pyr may be used to develop new diagnostic tests or to study the effects of various compounds on the body.
Métodos De Síntesis
CMP-Pyr can be synthesized using a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Stille reaction. The Wittig reaction is the most commonly used method for synthesizing CMP-Pyr, as it yields a high yield of product in a short amount of time. The Ullmann reaction is also used in the synthesis of CMP-Pyr, but yields lower yields of product than the Wittig reaction. The Stille reaction is used in the synthesis of CMP-Pyr, but is not as commonly used as the other two methods.
Aplicaciones Científicas De Investigación
CMP-Pyr has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. In drug discovery, CMP-Pyr has been used to synthesize novel compounds that have the potential to be used in the development of new treatments for various diseases. In medicinal chemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the development of new drugs. In biochemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the study of various biochemical pathways.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-8-7-14(20)9-16(17)23-18(24)11-26-19-10-15(21-12-22-19)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKRMNHLVOCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-YL)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523486.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523524.png)
![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)

![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)

![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)